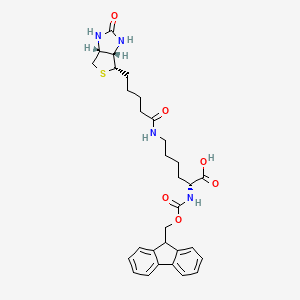

Fmoc-D-Lys(Biotin)-OH

Overview

Description

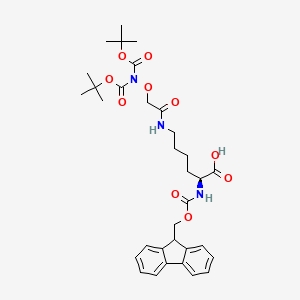

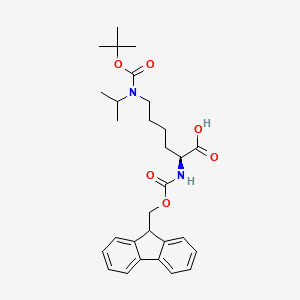

Fmoc-D-Lys(Biotin)-OH is an amino acid derivative that has been used as a reagent in a variety of synthetic organic reactions. It is a versatile and powerful tool for creating a wide range of bioconjugates, biopolymers, and other biocompatible materials. The Fmoc-D-Lys(Biotin)-OH molecule consists of a biotin group linked to a Fmoc-protected D-Lysine side chain. This combination of components makes Fmoc-D-Lys(Biotin)-OH a highly reactive and efficient reagent for the synthesis of bioconjugates and biopolymers.

Scientific Research Applications

Biomedical Applications: Tissue Engineering

Scientific Field

Biomedical Science Application Summary: Fmoc-D-Lys(Biotin)-OH is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . Methods of Application :

- The Fmoc-K3 hydrogel showed a storage modulus of 2526 Pa , indicating a rigid structure suitable for tissue engineering .

Drug Delivery Systems

Scientific Field

Pharmacology Application Summary: The compound is involved in creating self-assembling peptide hydrogels that can be used as drug delivery systems . Methods of Application :

Diagnostic Imaging Tools

Scientific Field

Diagnostic Medicine Application Summary: Fmoc-D-Lys(Biotin)-OH derivatives are used in the development of diagnostic tools for imaging purposes . Methods of Application :

Organogel Formation for Bioprinting

Scientific Field

Material Science Application Summary: The compound’s derivatives facilitate the formation of organogels for bioprinting applications . Methods of Application :

Solid-Phase Peptide Synthesis

Scientific Field

Organic Chemistry Application Summary: Fmoc-D-Lys(Biotin)-OH is utilized in the Fmoc/tBu solid-phase synthesis method, which is widely used for peptide synthesis in research and industrial settings . Methods of Application :

Nanofiber and Nanotube Network Structures

Scientific Field

Nanotechnology Application Summary: The compound is used to create nanofiber, nanoribbon, or nanotube network structures for various nanotechnological applications . Methods of Application :

Each of these applications demonstrates the versatility of Fmoc-D-Lys(Biotin)-OH in scientific research, contributing significantly to advancements in their respective fields. The detailed methods and results highlight the compound’s potential for further exploration and utilization in various scientific endeavors.

Hydrogel Formation for Biomedical Applications

Scientific Field

Biomedical Engineering Application Summary: Fmoc-D-Lys(Biotin)-OH is integral in forming peptide-based hydrogels (PHGs) that are biocompatible and suitable for various biomedical applications . Methods of Application :

- The Fmoc-K3 hydrogel demonstrated a storage modulus of 2526 Pa , indicating its potential as a material for tissue engineering .

Organogel Formation for Material Science

Scientific Field

Material Science Application Summary: The compound aids in the synthesis of organogels that can form stable thermo-reversible gels in various solvents, useful in material science applications . Methods of Application :

- Successful creation of organogels that self-assemble into 3D structures like nanofibers, nanoribbons, or nanotubes .

Solid-Phase Peptide Synthesis

Scientific Field

Organic Chemistry Application Summary: Fmoc-D-Lys(Biotin)-OH is used in the Fmoc/tBu solid-phase peptide synthesis method, a standard approach for peptide production . Methods of Application :

properties

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-KAHNYGAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Biotin)-OH | |

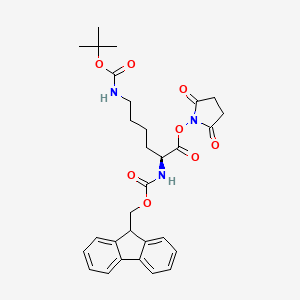

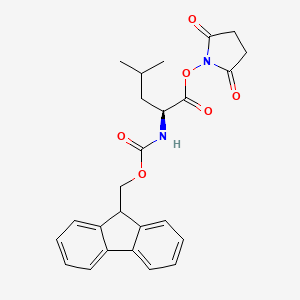

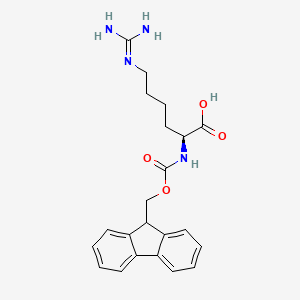

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

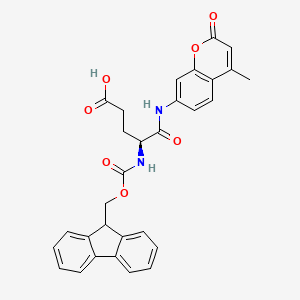

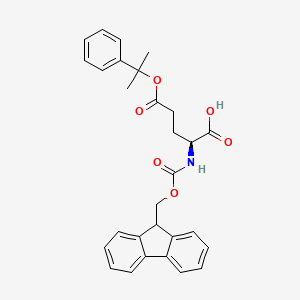

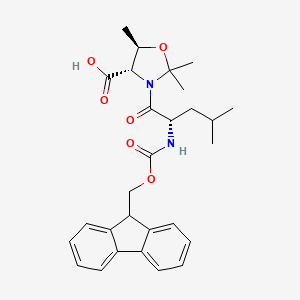

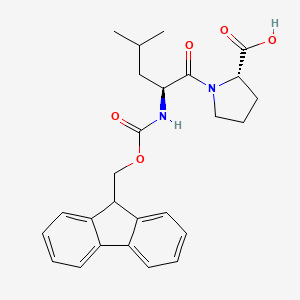

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.